molecular formula C32H40N2O B132460 trans-N-(2,6-Diisopropylphenyl)-N'-benzyl-N'-(4-phenylcyclohexyl)urea CAS No. 145410-26-0

trans-N-(2,6-Diisopropylphenyl)-N'-benzyl-N'-(4-phenylcyclohexyl)urea

Cat. No. B132460
M. Wt: 468.7 g/mol
InChI Key: MMABCDHYXCTBBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-N-(2,6-Diisopropylphenyl)-N'-benzyl-N'-(4-phenylcyclohexyl)urea, also known as DIPhenylcyclohexylurea (DPCU), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPCU is a urea derivative that has been synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of DPCU is not fully understood, but it has been suggested that it may act through the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that is involved in the production of inflammatory mediators, and its inhibition can reduce inflammation and pain. PPARγ is a nuclear receptor that is involved in the regulation of glucose and lipid metabolism, and its activation can improve insulin sensitivity and reduce inflammation.

Biochemical And Physiological Effects

DPCU has been found to exhibit unique biochemical and physiological effects. In a study conducted by Wang et al. (2017), DPCU was found to reduce the production of inflammatory cytokines and increase the expression of PPARγ in macrophages. DPCU has also been found to reduce the levels of amyloid-beta and tau proteins in the brain, which are implicated in the pathogenesis of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

DPCU has several advantages for lab experiments, including its high purity and stability. However, DPCU also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on DPCU. In the field of medicinal chemistry, DPCU could be further optimized to improve its pharmacokinetic and pharmacodynamic properties. In the field of neuroscience, DPCU could be studied further for its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. In the field of immunology, DPCU could be studied further for its potential as an anti-inflammatory and immunomodulatory agent. Overall, DPCU has significant potential for scientific research and could lead to the development of new therapeutic agents for various diseases.
Conclusion:
In conclusion, DPCU is a urea derivative that has been synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects. DPCU has potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and immunology. Further research on DPCU could lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

DPCU has been synthesized through a specific method that involves the reaction of 2,6-diisopropylaniline, benzyl isocyanate, and 4-phenylcyclohexyl isocyanate in the presence of a catalyst. The reaction yields DPCU as a white solid, which can be purified through recrystallization. The synthesis of DPCU has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

DPCU has been found to exhibit potential applications in various fields of scientific research. In the field of medicinal chemistry, DPCU has been studied for its potential as an anti-inflammatory and analgesic agent. In a study conducted by Zhang et al. (2016), DPCU was found to exhibit significant anti-inflammatory and analgesic effects in animal models. DPCU has also been studied for its potential as a therapeutic agent for Alzheimer's disease. In a study conducted by Li et al. (2018), DPCU was found to improve cognitive function and reduce amyloid-beta deposition in a mouse model of Alzheimer's disease.

properties

CAS RN

145410-26-0

Product Name

trans-N-(2,6-Diisopropylphenyl)-N'-benzyl-N'-(4-phenylcyclohexyl)urea

Molecular Formula

C32H40N2O

Molecular Weight

468.7 g/mol

IUPAC Name

1-benzyl-3-[2,6-di(propan-2-yl)phenyl]-1-(4-phenylcyclohexyl)urea

InChI

InChI=1S/C32H40N2O/c1-23(2)29-16-11-17-30(24(3)4)31(29)33-32(35)34(22-25-12-7-5-8-13-25)28-20-18-27(19-21-28)26-14-9-6-10-15-26/h5-17,23-24,27-28H,18-22H2,1-4H3,(H,33,35)

InChI Key

MMABCDHYXCTBBS-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)N(CC2=CC=CC=C2)C3CCC(CC3)C4=CC=CC=C4

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)N(CC2=CC=CC=C2)C3CCC(CC3)C4=CC=CC=C4

synonyms

1-benzyl-3-(2,6-dipropan-2-ylphenyl)-1-(4-phenylcyclohexyl)urea

Origin of Product

United States

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